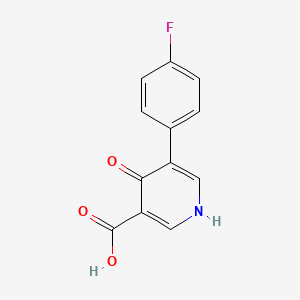![molecular formula C13H16ClNO B2981159 Spiro[chromene-2,4'-piperidine] hydrochloride CAS No. 1047655-63-9](/img/structure/B2981159.png)
Spiro[chromene-2,4'-piperidine] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[chromene-2,4’-piperidine] hydrochloride is a chemical compound with the CAS Number: 1047655-63-9 . It is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It is usually formed by the simultaneous reactions of condensation and cyclization .
Synthesis Analysis
The synthesis of spiro compounds like Spiro[chromene-2,4’-piperidine] hydrochloride usually involves simultaneous reactions of condensation and cyclization . A series of spiropiperidines was designed and synthesized by structural modifications based on previous lead compounds . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of Spiro[chromene-2,4’-piperidine] hydrochloride is complex, with a six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .
Chemical Reactions Analysis
Spiro[chromane-2,4’-piperidine]-4(3H)-one is usually formed by the simultaneous reactions of condensation and cyclization . An on-water [4 + 2] annulation reaction between the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone has been developed .
Physical and Chemical Properties Analysis
Spiro[chromene-2,4’-piperidine] hydrochloride has a molecular weight of 237.73 . It is a powder at room temperature .
Scientific Research Applications
Synthesis and Drug Discovery
Spiro[chromene-2,4'-piperidine] hydrochloride, as a part of the spiro compounds family, notably spiropiperidines, has been recognized for its potential in drug discovery due to its three-dimensional chemical space exploration. The review by Griggs et al. (2018) detailed the synthesis methodologies for spiropiperidines, highlighting their utility in the construction of complex molecular structures for drug discovery projects. The focus was on synthetic strategies like forming the spiro-ring on a preformed piperidine ring and vice versa. The study underscored the significance of 2-spiropiperidines, synthesized en route to natural products, and their underrepresentation in drug discovery due to limited synthesis procedures (Griggs, Tape, & Clarke, 2018).
Photochromic Properties and FRET Applications
Spiro compounds, including this compound, demonstrate fascinating photochromic properties. Xia et al. (2017) reviewed the structural transformations of spiropyrans and spirooxazines under various stimuli, including light, temperature, and metal ions. These transformations lead to distinct physicochemical properties that have been harnessed to develop novel multifunctional materials. Specifically, the merocyanine form of these compounds has been extensively studied for its ability to form complexes and act as an energy acceptor in fluorescence resonance energy transfer (FRET) applications, suggesting potential uses in sensing, probing, and various optical elements (Xia, Xie, & Zou, 2017).
Antioxidant Activities
The versatility and structural resemblance of spiro compounds to pharmacophore centers have garnered interest due to their numerous biological activities. A review by Acosta-Quiroga et al. (2021) highlighted the synthesis and antioxidant activities of naturally occurring and synthetic spiro compounds. The compounds showed potential in combating oxidative stress, which is implicated in the progression of diseases like cancer, neurodegenerative diseases, and cardiovascular disorders. The study emphasized the most active molecules characterized by the presence of oxygen atoms, phenolic compounds, aryl ethers, and nitrogen-containing functional groups (Acosta-Quiroga, Rojas-Peña, Nerio, Gutiérrez, & Polo-Cuadrado, 2021).
Photovoltaic Applications
In the realm of photovoltaic technology, Spiro-OMeTAD, a derivative of spiro compounds, has been a focal point due to its role as a hole-transporting material (HTM) in perovskite solar cells. Studies by Reddy et al. (2019) and Nakka et al. (2022) discussed the potential of metallated macrocyclic derivatives and Spiro-OMeTAD as efficient and stable HTMs. These materials are crucial in enhancing power conversion efficiency and device stability, presenting an avenue for the application of this compound derivatives in solar cell technology (Reddy, Devulapally, Islavath, & Giribabu, 2019); (Nakka, Cheng, Aberle, & Lin, 2022).
Chemical Sensing
The photochromic properties of spiropyrans, a class closely related to this compound, allow for the creation of chemical sensors. Ali et al. (2020) reviewed the use of spiropyran and its derivatives in monitoring various molecules and ions. The reversible changes in the absorbance or fluorescence spectra of spiropyran's merocyanine form, under different environmental conditions, enable the detection of a wide range of organic and inorganic molecules. This positions this compound as a potential candidate for the development of sophisticated sensing technologies (Ali, Kharbash, & Kim, 2020).
Safety and Hazards
The safety data sheet for Spiro[chromene-2,4’-piperidine] hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
Spiro[chromene-2,4’-piperidine] hydrochloride and similar compounds have garnered a great deal of attention in recent years due to their presence in biologically active naturally derived compounds . They have been incorporated in a wide variety of pharmaceuticals and biochemicals . Significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations . This suggests a promising future for the development and application of these compounds in medicinal chemistry.
Mechanism of Action
Target of Action
Spiro[chromene-2,4’-piperidine] hydrochloride is a versatile compound that has been shown to interact with a diverse range of therapeutic targets Its pharmacological potential has been demonstrated in various areas such as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor activities .
Mode of Action
It is known that the compound’s piperidine moiety, due to its conformational flexibility, enables the entire molecular framework to access a diverse range of therapeutic targets .
Biochemical Pathways
Given its wide range of pharmacological activities, it can be inferred that the compound likely interacts with multiple biochemical pathways associated with the aforementioned therapeutic areas .
Result of Action
The compound’s wide range of pharmacological activities suggests that it likely induces significant molecular and cellular changes in the body .
Properties
IUPAC Name |
spiro[chromene-2,4'-piperidine];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c1-2-4-12-11(3-1)5-6-13(15-12)7-9-14-10-8-13;/h1-6,14H,7-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJODEWCGZAQMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C=CC3=CC=CC=C3O2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2981076.png)
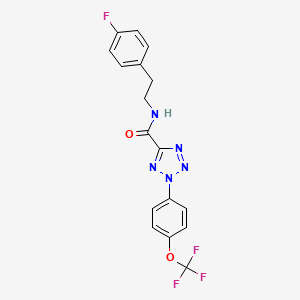
![1-(2-chlorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2981078.png)
![N-[4-(pyridin-2-ylsulfamoyl)phenyl]tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxamide (non-preferred name)](/img/structure/B2981081.png)
![2-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2981084.png)
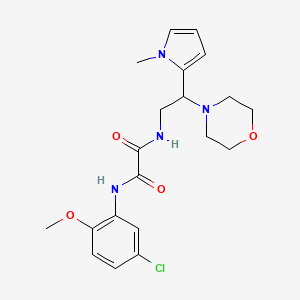
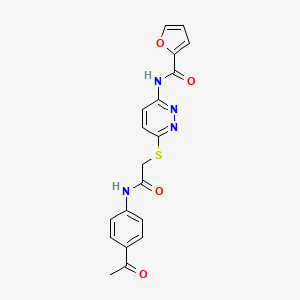
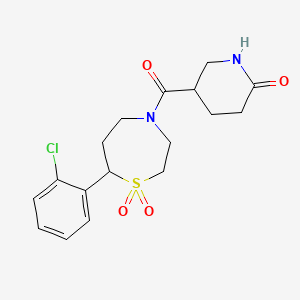

![N~1~-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2981090.png)
![N-[[4-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2981092.png)
![2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2981093.png)
![2-(2-formyl-4-methoxyphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2981095.png)
